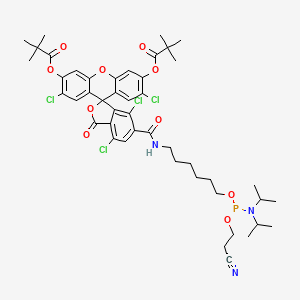
6-TET phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of fluorescein and is known for its green fluorescence, with an absorption maximum at 519 nm and an emission maximum at 535 nm . It is widely used in molecular biology and diagnostic research due to its ability to label oligonucleotides efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-TET phosphoramidite involves the reaction of tetrachlorofluorescein with phosphoramidite reagents. The process typically includes the following steps:
Condensation Reaction: The tetrachlorofluorescein is reacted with a phosphoramidite reagent in the presence of a coupling agent such as 1H-tetrazole or 5-ethylthio-1H-tetrazole.
Deprotection: The resulting product is then deprotected using standard conditions with 25% ammonium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and rigorous quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 6-TET phosphoramidite primarily undergoes substitution reactions during the synthesis of oligonucleotides. The key reaction is the coupling of the phosphoramidite group with the 5’-hydroxy group of a nucleoside to form a dinucleoside phosphite .
Common Reagents and Conditions:
Coupling Agents: 1H-tetrazole, 5-ethylthio-1H-tetrazole, and other azole complexes.
Deprotection Reagents: Ammonium hydroxide and aqueous methylamine.
Major Products: The major product formed from these reactions is the fluorescently labeled oligonucleotide, which can be used in various molecular biology applications .
Scientific Research Applications
6-TET phosphoramidite has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-TET phosphoramidite involves the formation of a covalent bond between the phosphoramidite group and the 5’-hydroxy group of a nucleoside. This coupling reaction is facilitated by a suitable coupling agent, resulting in the formation of a dinucleoside phosphite . The fluorescent properties of the tetrachlorofluorescein moiety allow for the detection and analysis of the labeled oligonucleotides in various assays .
Comparison with Similar Compounds
6-TET phosphoramidite is unique in its specific fluorescence properties and its efficiency in labeling oligonucleotides. Similar compounds include:
5’-fluorescein-CE phosphoramidite: Derived from 6-carboxyfluorescein, used for similar labeling purposes.
5’-hexachlorofluorescein-CE phosphoramidite (HEX): Another fluorescein derivative with different spectral properties.
Compared to these compounds, this compound offers distinct advantages in terms of its fluorescence characteristics and its compatibility with various molecular biology techniques .
Properties
Molecular Formula |
C46H54Cl4N3O10P |
|---|---|
Molecular Weight |
981.7 g/mol |
IUPAC Name |
[2',4,7,7'-tetrachloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C46H54Cl4N3O10P/c1-25(2)53(26(3)4)64(59-19-15-16-51)58-18-14-12-11-13-17-52-40(54)27-20-32(49)37-38(39(27)50)46(63-41(37)55)28-21-30(47)35(61-42(56)44(5,6)7)23-33(28)60-34-24-36(31(48)22-29(34)46)62-43(57)45(8,9)10/h20-26H,11-15,17-19H2,1-10H3,(H,52,54) |
InChI Key |
RKVIHIDUTMZQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC(=C2C(=C1Cl)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Cl)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)Cl)OC2=O)Cl)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















